molecular formula C17H16N4O2 B11512020 2-(4-Methyl-1-oxo-1H-phthalazin-2-yl)-N-pyridin-2-ylmethyl-acetamide

2-(4-Methyl-1-oxo-1H-phthalazin-2-yl)-N-pyridin-2-ylmethyl-acetamide

Cat. No.: B11512020
M. Wt: 308.33 g/mol
InChI Key: WOWDJMPVLKOORY-UHFFFAOYSA-N
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Description

2-(4-Methyl-1-oxo-1H-phthalazin-2-yl)-N-pyridin-2-ylmethyl-acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazinone core and a pyridinylmethyl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1-oxo-1H-phthalazin-2-yl)-N-pyridin-2-ylmethyl-acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the Pyridinylmethyl Group: This step involves the alkylation of the phthalazinone core with a pyridinylmethyl halide in the presence of a base such as potassium carbonate.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1-oxo-1H-phthalazin-2-yl)-N-pyridin-2-ylmethyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Pyridinylmethyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methyl-1-oxo-1H-phthalazin-2-yl)-N-pyridin-2-ylmethyl-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1-oxo-1H-phthalazin-2-yl)-N-pyridin-2-ylmethyl-acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methyl-1-oxo-1H-phthalazin-2-yl)-propionic acid
  • 2-(4-Methyl-1-oxo-1H-phthalazin-2-yl)-N-phenyl-acetamide

Uniqueness

Compared to similar compounds, 2-(4-Methyl-1-oxo-1H-phthalazin-2-yl)-N-pyridin-2-ylmethyl-acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyridinylmethyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

2-(4-methyl-1-oxophthalazin-2-yl)-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C17H16N4O2/c1-12-14-7-2-3-8-15(14)17(23)21(20-12)11-16(22)19-10-13-6-4-5-9-18-13/h2-9H,10-11H2,1H3,(H,19,22)

InChI Key

WOWDJMPVLKOORY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NCC3=CC=CC=N3

Origin of Product

United States

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